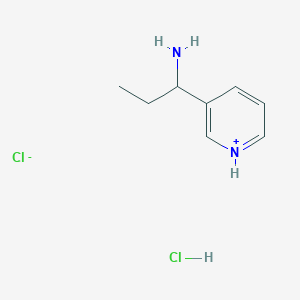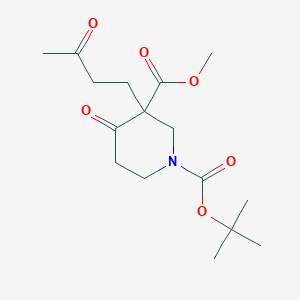
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGA 18809: Salmosan , is a plant-derived patented product rich in β-galactomannans. It is primarily used as a natural barrier against Salmonella spp. in livestock, preventing the invasion of the intestinal wall by these pathogens while maintaining the integrity of the intestinal tract . Salmosan also exhibits prebiotic and immunostimulant effects, making it a valuable addition to animal feed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Salmosan is derived from natural sources, specifically the carob bean of the Ceratonia siliqua tree and the guar bean of the Cyamopsis tetragonoloba . The extraction process involves hydrolyzing mannan oligosaccharides to obtain a product extremely rich in β-galactomannan .
Industrial Production Methods: The industrial production of Salmosan involves the extraction and purification of β-galactomannans from the aforementioned natural sources. The process includes several steps such as milling, hydrolysis, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Salmosan undergoes various chemical reactions, including:
Oxidation: Salmosan can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Salmosan.
Substitution: Substitution reactions can occur, leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions include various derivatives of β-galactomannan, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Salmosan has a wide range of scientific research applications, including:
Chemistry:
- Used as a natural feed additive to reduce human salmonellosis induced by Salmonella Enteritidis .
- Acts as a prebiotic, promoting the growth of beneficial gut bacteria .
Biology:
- Protects epithelial barrier function in Caco-2 cells infected by Salmonella enterica .
- Exhibits immunostimulant effects, enhancing the immune response in animals .
Medicine:
- Potential therapeutic agent for preventing epithelial barrier function disruption .
- May be used in developing new treatments for infections caused by Salmonella spp. and other pathogens .
Industry:
- Used in animal feed to increase resistance to Salmonella spp. infection .
- Helps in maintaining the hygiene and biosecurity of livestock facilities .
Wirkmechanismus
Salmosan exerts its effects through several mechanisms:
Prevention of Pathogen Adhesion: Salmosan prevents the adhesion of Salmonella spp.
Immunostimulant Effect: It enhances the immune response by stimulating the production of immune cells and cytokines.
Prebiotic Effect: Promotes the growth of beneficial gut bacteria, which in turn helps in maintaining gut health and preventing infections.
Vergleich Mit ähnlichen Verbindungen
Azamethiphos: Another compound used as an insecticide and acaricide, similar to Salmosan in its application in animal health.
Emamectin Benzoate: Used as an insecticide, it also has applications in controlling parasites in livestock.
Cypermethrin: A synthetic pyrethroid used as an insecticide, effective against a wide range of pests.
Uniqueness of Salmosan: Salmosan is unique due to its natural origin and its dual role as both a prebiotic and an immunostimulant. Unlike synthetic compounds, Salmosan is derived from natural sources and has minimal side effects. Its ability to prevent pathogen adhesion and enhance the immune response makes it a valuable addition to animal feed and a promising candidate for further research in both veterinary and human medicine .
Eigenschaften
IUPAC Name |
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClNO5PS/c1-15-18(14,16-2)19-6-12-8-4-3-7(11)5-9(8)17-10(12)13/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJAZKBQPYPTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C2=C(C=C(C=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClNO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3R,4R)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988783.png)
![[(3R,4R)-1-benzyl-4-diphenoxyphosphoryloxypyrrolidin-3-yl] diphenyl phosphate](/img/structure/B7988785.png)
![1-[(3R,4R)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988788.png)
![N-[(3S,4S)-1-benzyl-4-(trifluoromethylsulfonylamino)pyrrolidin-3-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B7988793.png)


![2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide](/img/structure/B7988816.png)


![Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B7988831.png)




